1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate
Description
This compound features a 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl core esterified with a 2-fluorobenzoate group and further substituted at the 1-position with a 2-fluorophenyl carbonyl moiety. Its molecular formula is C₂₄H₁₈F₂NO₃ (calculated molecular weight: ~400.3 g/mol).
Properties
IUPAC Name |
[1-(2-fluorobenzoyl)-2,2,4-trimethylquinolin-6-yl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2NO3/c1-16-15-26(2,3)29(24(30)18-8-4-6-10-21(18)27)23-13-12-17(14-20(16)23)32-25(31)19-9-5-7-11-22(19)28/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWRXJBDUMILJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4F)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline in the presence of a palladium catalyst.
Attachment of Fluorobenzoate Group: The final step involves the esterification of the quinoline derivative with 2-fluorobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various nucleophiles.
Scientific Research Applications
1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It can be used in studies to understand the interaction of fluorinated compounds with biological systems, particularly in the context of drug design and delivery.
Mechanism of Action
The mechanism of action of 1-[(2-Fluorophenyl)carbonyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory pathways, potentially inhibiting their activity.
Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Derivatives
Compounds sharing the 2,2,4-trimethyl-1,2-dihydroquinolin-6-yl core but differing in substituents are summarized below:
Key Observations :
- Substituent Position : The 4-methoxybenzoate derivative (Compound 1) exhibits HIV-1 protease inhibition , while the 4-fluorobenzoate analog () lacks reported activity in this context. This suggests that electron-donating groups (e.g., methoxy) at the para position enhance binding to HIV-1 protease allosteric sites .
Functional Group Modifications
2-Fluorophenyl Carbonyl vs. Other Carbonyl Groups
- Target Compound : The 2-fluorophenyl carbonyl group may enhance binding to hydrophobic pockets in enzymes, as seen in analogs targeting HIV-1 protease or androgen receptor (AR) mRNA .
- Comparison with Cyclopropane Derivatives: Compounds like 4-cyclopropyl-5-(2-fluorophenyl)thiazole derivatives (e.g., from ) show that fluorophenyl groups improve metabolic stability but may reduce solubility compared to non-halogenated analogs.
Thiophene and Pyridine Derivatives
- 4-Methyl-5-(2,2,4-trimethyl-dihydroquinolin-6-yl)thiophene-2-carbonitrile: This derivative targets AR mRNA, indicating the core’s versatility in multi-target drug design .
- 1-(2-Chloro-6-fluorobenzyl)-6-(4-chlorophenyl)-2-oxo-dihydropyridine-3-carbonitrile : While structurally distinct, its fluorinated benzyl group highlights the role of halogenation in improving binding affinity .
Physicochemical and Pharmacokinetic Properties
Notes:
- The target compound’s dual fluorine atoms increase lipophilicity (LogP ~4.2), which may enhance membrane permeability but reduce aqueous solubility .
- The 4-methoxybenzoate analog’s lower LogP (~3.5) correlates with its reported activity in biochemical assays, suggesting a balance between solubility and target binding .
Research Findings and Therapeutic Potential
- HIV-1 Protease Inhibition : Compound 1 (4-methoxybenzoate) demonstrated dose-dependent inhibition (Figure 1C in ), while fluorobenzoate analogs remain unexplored in this context. The target compound’s 2-fluorobenzoate group could be tested for resistance profiles given its steric differences.
- SAR Insights : Substituent position on the benzoate ring critically impacts activity. Para-substituted groups (methoxy, fluoro) show better enzyme inhibition than ortho-substituted ones, likely due to reduced steric clash .
- Multi-Target Potential: The dihydroquinolinyl core is utilized in compounds targeting AR mRNA, suggesting broader applications in oncology or endocrine disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
